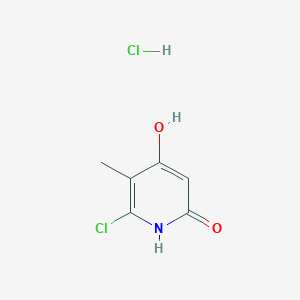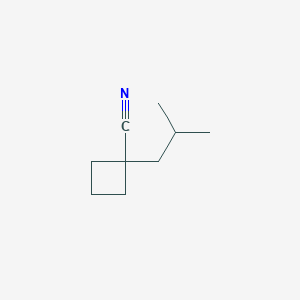
1-(2-Methylpropyl)cyclobutane-1-carbonitrile
Overview
Description
1-(2-Methylpropyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H15N . It contains a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 four-membered ring, and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecular structure of 1-(2-Methylpropyl)cyclobutane-1-carbonitrile consists of a four-membered cyclobutane ring with a carbonitrile group (C#N) and a 2-methylpropyl group attached . The molecule has a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 four-membered ring .Scientific Research Applications
Structural Analysis in Cyclobutane Derivatives
- Context : Cyclobutane derivatives, including those with carbonitrile groups, have been studied for their structural characteristics. For instance, the analysis of methylene bending modes in various cyclobutane molecules reveals distinct conformations in different solvents, which has implications for understanding their chemical behavior (Karimine, Galsomias, Lère-Porte, & Petrissans, 1987).
Photocycloaddition Reactions
- Context : Cyclobutane carbonitriles, including those similar to 1-(2-Methylpropyl)cyclobutane-1-carbonitrile, are involved in photocycloaddition reactions. Such reactions are fundamental in the study of photochemical processes and the synthesis of complex organic compounds (Schwebel & Margaretha, 2000).
Effects on Glass Transition Temperature in Polymers
- Context : The incorporation of cyclobutane carbonitrile rings in copolymers, such as those with vinyl monomers, can significantly affect their glass transition temperatures. This property is crucial for the development of materials with specific thermal properties (Collette, Gale, & Belletěte, 1980).
Catalytic and Enzyme-Catalyzed Synthesis
- Context : Catalytic processes involving cyclobutane carbonitriles, including enzyme-catalyzed reactions, are of interest for the synthesis of chiral molecules. These processes are important for the development of pharmaceuticals and biologically active compounds (Petschen, Bosch, & Guerrero, 2000).
Polymerization of Cyclobutanes
- Context : Cyclobutane derivatives are used in the polymerization to create materials with unique properties, such as high molecular weight and the potential for forming fibers and films. This application is significant in material science and engineering (Hall, 1972).
properties
IUPAC Name |
1-(2-methylpropyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-8(2)6-9(7-10)4-3-5-9/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKNHGLDWRFJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)cyclobutane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



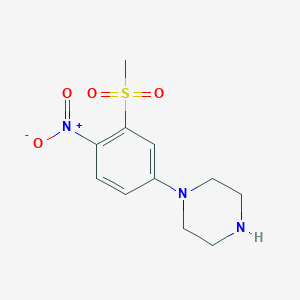
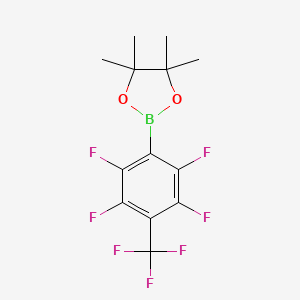
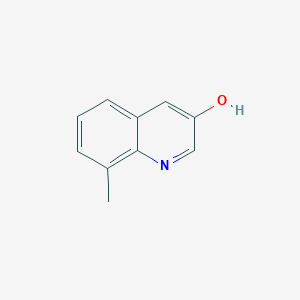
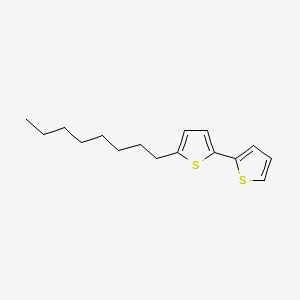
![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
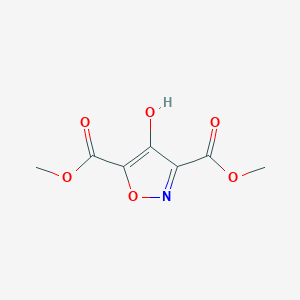
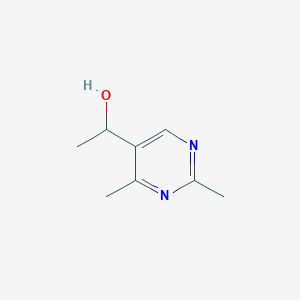
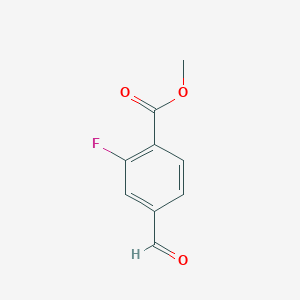
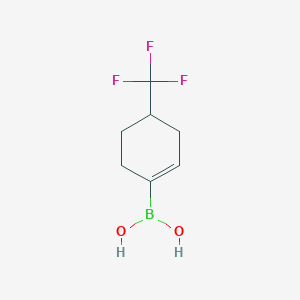
![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
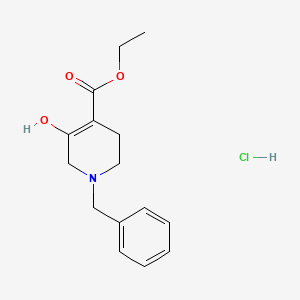
![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
